

Core Physicochemical Properties of Key Halogenated Pyrimidines

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Compound of Interest

Compound Name: *5-Bromo-2-ethylpyrimidine*

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The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) onto the pyrimidine scaffold allows for the fine-tuning of a compound's characteristics. The data below summarizes key quantitative descriptors for several prominent halogenated pyrimidines.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa	logP (octanol/water)	Aqueous Solubility
5-Fluorouracil	C ₄ H ₃ FN ₂ O ₂	130.08	282 - 286[1]	8.0[1]	-0.78 to -0.89[2]	10 mg/mL in H ₂ O[1]
5-Bromouracil	C ₄ H ₃ BrN ₂ O ₂	190.98	>300[3][4]	6.77 (Predicted)[4]	N/A	Soluble in cold water[4][5]
5-Iodouracil	C ₄ H ₃ IN ₂ O ₂	237.99[6]	274 - 276[7]	N/A	0.04[8]	N/A
Iodoxuridine	C ₉ H ₁₁ IN ₂ O ₅	354.10[9]	160 - 195 (decomposition)[10]	8.25[10]	N/A	2.0 mg/mL at 25°C[9][10]
Trifluridine	C ₁₀ H ₁₁ F ₃ N ₂ O ₅	296.20[11]	190 - 193[12]	7.85 (Predicted)[12]	N/A	Soluble in water[11][12][13]
Brivudine	C ₁₁ H ₁₃ BrN ₂ O ₅	333.14[14][15]	N/A	N/A	N/A	Soluble in DMSO[16]

N/A: Data not available in the provided search results.

Mechanism of Action: The Case of 5-Fluorouracil (5-FU)

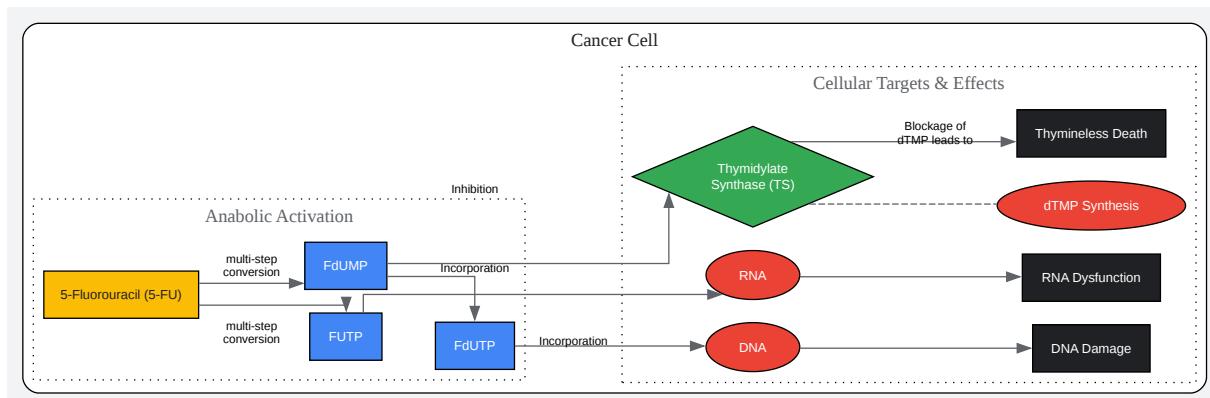
Halogenated pyrimidines often function as antimetabolites. 5-Fluorouracil, a cornerstone of cancer chemotherapy, serves as a prime example.[17][18] It is a prodrug that, once inside a cell, undergoes a series of metabolic conversions to its active forms.[19] These active metabolites exert their cytotoxic effects through two primary mechanisms:

- Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and a folate cofactor, blocking the synthesis of thymidylate (dTMP).[17][20] This leads to a depletion of thymidine,

a crucial component for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[20][21]

- Incorporation into RNA and DNA: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting RNA processing and function.[17][19][21] Another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.[17][19]

The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD), which is responsible for its detoxification.[19][21]



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Figure 1: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. Standardized protocols ensure data reproducibility and reliability.

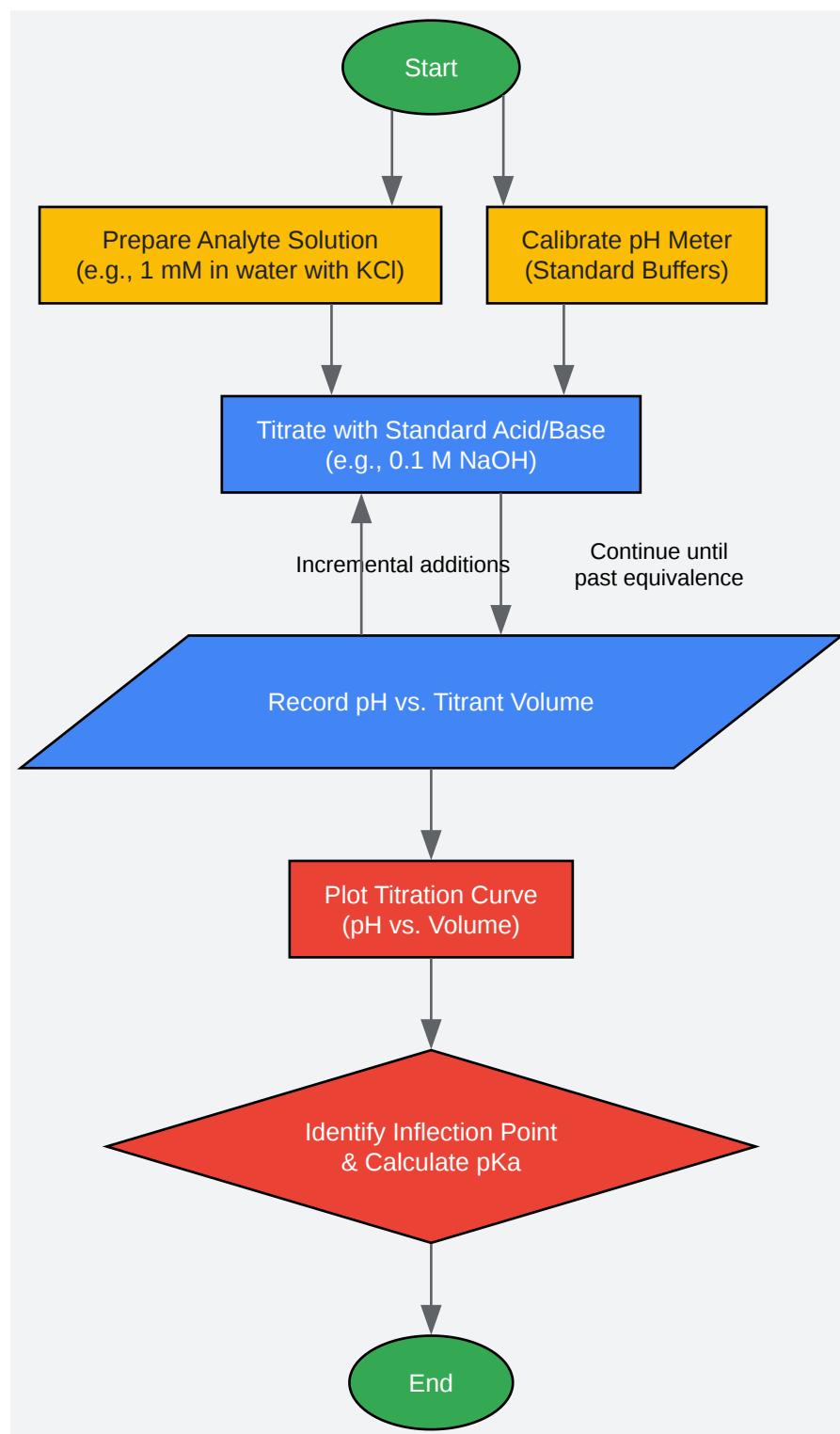
Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at a given pH, affecting its solubility, absorption, and receptor binding.

Potentiometric titration is a high-precision technique for its determination.[22]

Methodology:

- Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).[23]
- Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration, typically at least 10^{-4} M.[22][23] The ionic strength of the solution is kept constant using an electrolyte like KCl.[23]
- Titration: The sample solution is placed in a reaction vessel and purged with nitrogen to remove dissolved CO₂.[23] A standardized titrant (acid or base) of known concentration is added incrementally.[24]
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate until the pH signal drift is minimal.[23]
- Analysis: The resulting titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve, where the slope is greatest, corresponds to the equivalence point. The pKa is the pH at which the acidic and basic forms of the analyte are present in equal concentrations, often determined from the half-equivalence point.[22][25]



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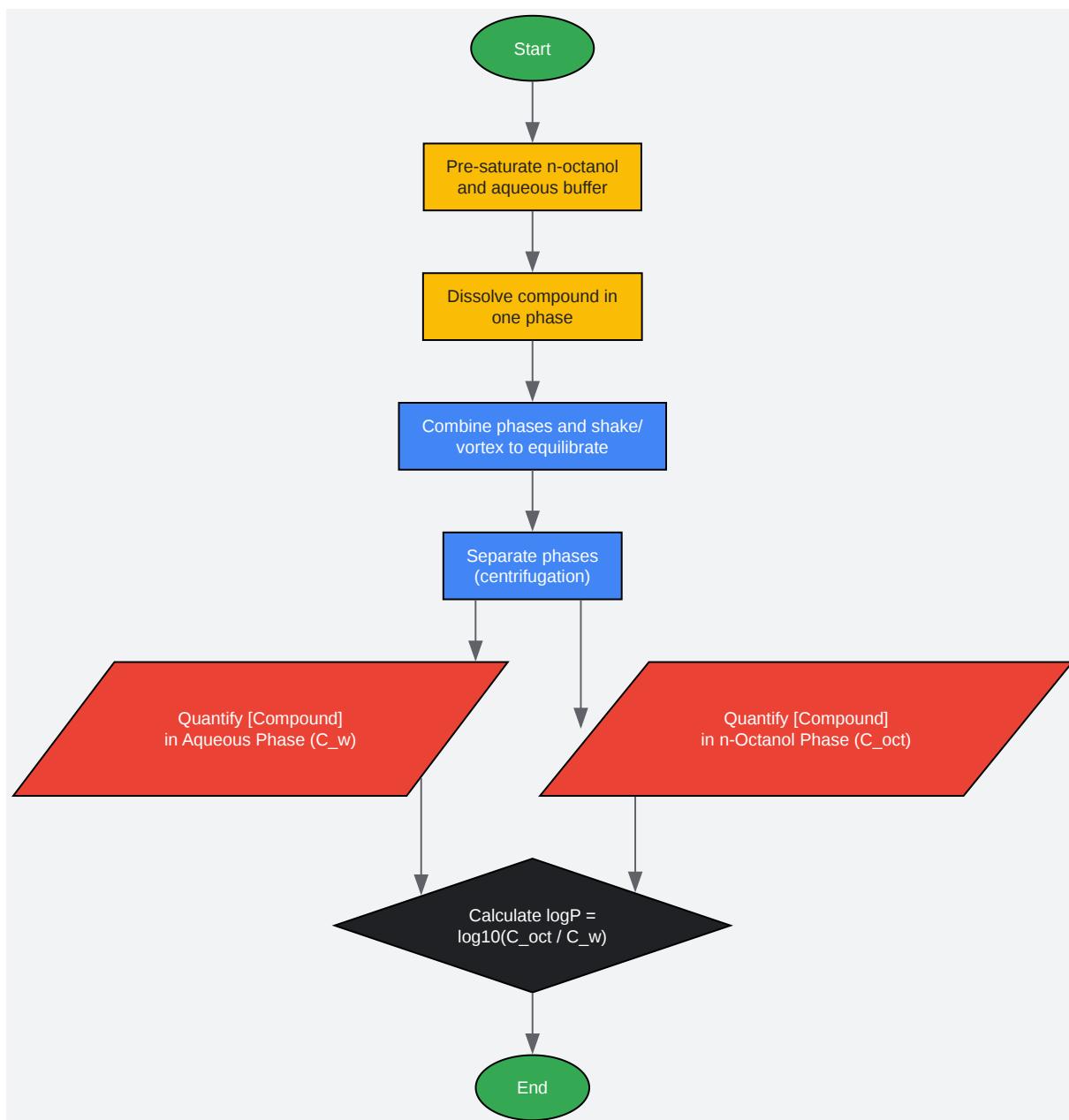
Figure 2: Workflow for pKa determination using potentiometric titration.

Determination of logP by the Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[26][27]

Methodology:

- Phase Pre-saturation: n-octanol is saturated with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), and the aqueous buffer is saturated with n-octanol to ensure thermodynamic equilibrium.[28]
- Partitioning: A known amount of the test compound is dissolved in one of the pre-saturated phases. The two phases are then combined in a vessel at a specific volume ratio.
- Equilibration: The vessel is shaken vigorously for a set period (e.g., 30 minutes sonication) and then left to stand to allow for complete phase separation (e.g., overnight).[26][28] Centrifugation can be used to ensure a sharp separation.[28]
- Quantification: The concentration of the compound in each phase (n-octanol and aqueous) is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[26][29]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[28]



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Figure 3: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility

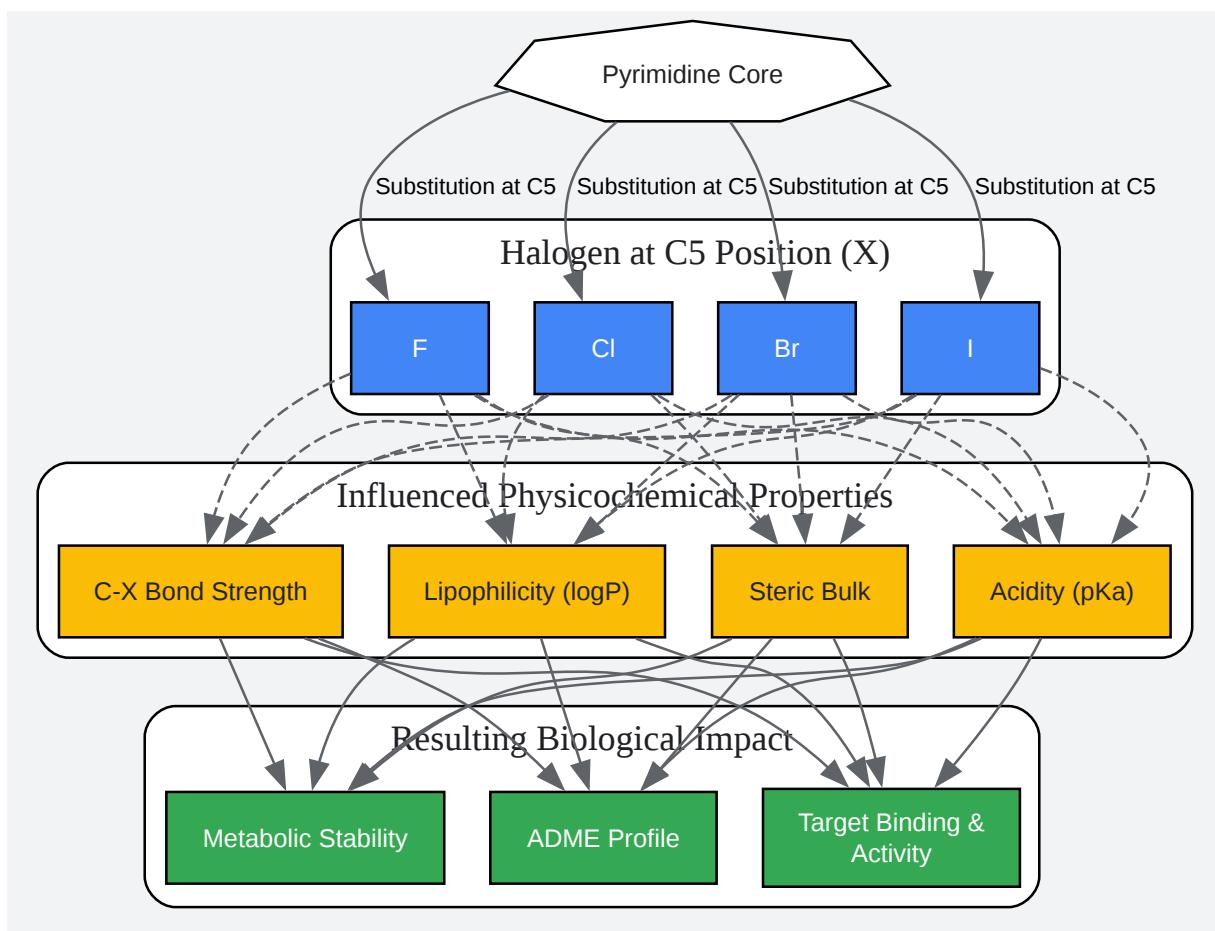
A general protocol for determining the thermodynamic aqueous solubility of a halogenated pyrimidine involves the shake-flask method, similar to logP determination but without the second phase.

Methodology:

- Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., pH 7.4) in a sealed vial.
- Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.
- Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method like HPLC-UV. This concentration represents the aqueous solubility.

Structure-Property Relationships

The choice of halogen substituent at the 5-position of the pyrimidine ring is a key determinant of the molecule's overall properties and biological activity.



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Figure 4: Influence of C5 halogen substitution on pyrimidine properties.

- Electronegativity and pKa: Fluorine, being the most electronegative halogen, has a strong electron-withdrawing effect, which generally increases the acidity (lowers the pKa) of the N-H protons compared to unsubstituted uracil. This effect diminishes down the group ($F > Cl > Br > I$).
- Size and Lipophilicity: As the atomic size and mass of the halogen increase from F to I, the lipophilicity ($\log P$) and steric bulk of the molecule generally increase. This can enhance membrane permeability and binding to hydrophobic pockets in target enzymes but may also decrease aqueous solubility.
- Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds. This makes fluorinated pyrimidines more metabolically stable and less prone to

dehalogenation. The weaker C-I bond in compounds like Idoxuridine is relevant to its mechanism of action and potential toxicity.[30]

Conclusion

The physicochemical properties of halogenated pyrimidines are intrinsically linked to their therapeutic potential. A thorough understanding and precise measurement of parameters such as pKa, logP, and solubility are indispensable for medicinal chemists. This knowledge enables the optimization of ADME profiles, the enhancement of target-specific activity, and the overall success of drug development campaigns involving this versatile class of molecules.[31]

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